2-Methyl-6-phenoxynicotinaldehyde
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Overview
Description
2-Methyl-6-phenoxynicotinaldehyde is an organic compound with the molecular formula C13H11NO2. It is a derivative of nicotinaldehyde, featuring a phenoxy group at the 6-position and a methyl group at the 2-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-phenoxynicotinaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2-methyl-6-bromonicotinaldehyde and phenol.
Suzuki-Miyaura Coupling: The key step involves a Suzuki-Miyaura coupling reaction between 2-methyl-6-bromonicotinaldehyde and phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-phenoxynicotinaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-Methyl-6-phenoxyisonicotinic acid.
Reduction: 2-Methyl-6-phenoxynicotinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-6-phenoxynicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for biological assays.
Industry: Used in the production of fine chemicals and as a building block for various industrial products
Mechanism of Action
The mechanism of action of 2-Methyl-6-phenoxynicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making it a useful tool in studying enzyme mechanisms and drug interactions .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-methoxynicotinaldehyde: Similar structure but with a methoxy group instead of a phenoxy group.
2-Methyl-6-chloronicotinaldehyde: Similar structure but with a chloro group instead of a phenoxy group.
2-Methyl-6-aminonicotinaldehyde: Similar structure but with an amino group instead of a phenoxy group.
Properties
Molecular Formula |
C13H11NO2 |
---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
2-methyl-6-phenoxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H11NO2/c1-10-11(9-15)7-8-13(14-10)16-12-5-3-2-4-6-12/h2-9H,1H3 |
InChI Key |
GADOBKAAFBOEIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)OC2=CC=CC=C2)C=O |
Origin of Product |
United States |
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